Product packaging for 1-(5-Bromopyridin-2-yl)benzimidazole(Cat. No.:)

1-(5-Bromopyridin-2-yl)benzimidazole

Cat. No.: B13738433
M. Wt: 274.12 g/mol
InChI Key: PZYRHHDWNCXKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(5-Bromopyridin-2-yl)benzimidazole is a heterocyclic organic compound of significant interest in scientific research and development. This molecule features a benzimidazole core linked to a 5-bromopyridine ring, a structure known to be a versatile precursor in medicinal chemistry and materials science. Its primary research application lies as a key synthetic intermediate or organic ligand for constructing metal-organic coordination polymers (CPs) . The bromine atom on the pyridine ring offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to create diverse chemical libraries. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, often associated with bioactive properties . While specific biological data for this exact compound may be limited, structural analogs and related benzimidazole derivatives have demonstrated potent antibacterial and antifungal activities in research settings . These related compounds are investigated for their mechanisms of action, which can include the inhibition of nucleic acid synthesis, disruption of bacterial cell membrane permeability, and the inhibition of efflux pumps that contribute to multi-drug resistance in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Researchers value this compound for developing new antimicrobial agents and advanced materials. It is supplied as a high-purity solid for research purposes only. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrN3 B13738433 1-(5-Bromopyridin-2-yl)benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromopyridin-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-5-6-12(14-7-9)16-8-15-10-3-1-2-4-11(10)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYRHHDWNCXKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Bromopyridin 2 Yl Benzimidazole and Its Analogs

Classical and Contemporary Synthetic Routes for Benzimidazoles

The formation of the benzimidazole (B57391) core is a fundamental step in the synthesis of 1-(5-Bromopyridin-2-yl)benzimidazole. Over the years, numerous methods have been developed, which can be broadly categorized into condensation reactions and cyclization approaches.

Condensation Reactions for Benzimidazole Core Formation

The most traditional and widely used method for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. This method, while effective, often requires harsh reaction conditions and long reaction times.

A variety of condensing agents and catalysts have been explored to improve the efficiency of this reaction. Common reagents include strong mineral acids like hydrochloric acid and polyphosphoric acid. More recent modifications have employed milder catalysts to promote the reaction under more benign conditions.

ReactantsCatalyst/ConditionsProductReference
o-Phenylenediamine and Carboxylic Acid4N HCl, reflux2-Substituted Benzimidazole chemrxiv.org
o-Phenylenediamine and AldehydeH2O2, HCl, MeCN, rt2-Aryl-1H-benzimidazole chemrxiv.org
o-Phenylenediamine and AldehydeIodobenzenediacetate (IBD), Dioxane, rt2-Substituted Benzimidazole chemrxiv.org

This table presents a selection of condensation reactions for the synthesis of the benzimidazole core.

Cyclization Approaches to Benzimidazole Derivatives

Cyclization strategies offer alternative pathways to the benzimidazole nucleus. One common approach involves the intramolecular cyclization of N-(2-haloaryl)benzamidines. This method provides a regioselective route to N-substituted benzimidazoles.

Another important cyclization method is the reaction of 2-iodoanilines with nitriles, promoted by a base like potassium tert-butoxide, which proceeds without the need for a transition metal catalyst. Oxidative cyclization of anilines has also emerged as a powerful tool for generating benzimidazole libraries, allowing for diversification at the C4-C7 positions.

Advanced Synthetic Strategies for Pyridine-Benzimidazole Scaffolds

The direct construction of the 1-(pyridin-2-yl)benzimidazole linkage and its analogs often requires more sophisticated synthetic methods. These advanced strategies offer greater control over the regioselectivity and functional group tolerance of the reaction.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling) in the Synthesis of this compound Analogs

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-C bonds, making them highly suitable for the synthesis of complex molecules like this compound and its analogs. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most prominent examples.

The Buchwald-Hartwig amination allows for the direct coupling of an amine with an aryl halide. In the context of synthesizing the target scaffold, this could involve the reaction of benzimidazole with 2-bromo-5-chloropyridine or a related pyridine (B92270) derivative. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. While not directly applicable to the C-N bond in the target molecule, it is invaluable for creating analogs by modifying the pyridine or benzimidazole rings. For instance, the bromine atom on the pyridine ring of this compound can be readily substituted with various aryl or alkyl groups via a Suzuki coupling with the corresponding boronic acid. This allows for the generation of a diverse library of analogs for structure-activity relationship studies. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids highlights the feasibility of such transformations on a similar pyridine core.

Coupling PartnersCatalyst SystemProductReference
Aryl Halide and AminePd(0) catalyst and a phosphine ligandN-Aryl Amine nih.govacs.org
5-Bromo-2-methylpyridin-3-amine and Arylboronic AcidPd(PPh3)4, K3PO45-Aryl-2-methylpyridin-3-amineNot specified
Benzimidazole and 2-HalopyridineCopper catalyst (Ullmann condensation)1-(Pyridin-2-yl)benzimidazole wikipedia.orgnih.gov

This table showcases examples of palladium-catalyzed and copper-catalyzed coupling reactions relevant to the synthesis of pyridine-benzimidazole scaffolds.

Another relevant palladium-catalyzed method is the intramolecular N-arylation of (o-bromophenyl)amidines, which provides a novel route to benzimidazoles.

Microwave-Assisted Synthesis of Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The synthesis of benzimidazole derivatives is well-suited for this technology.

Microwave irradiation can be effectively applied to the classical condensation of o-phenylenediamines with aldehydes or carboxylic acids, dramatically reducing reaction times from hours to minutes. Both catalyst-free and catalyst-assisted microwave-assisted methods have been reported, offering green and efficient alternatives to traditional synthetic protocols. For instance, the synthesis of pyrimido[1,2-a]benzimidazoles has been efficiently achieved through the reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes under microwave irradiation.

ReactantsConditionsReaction TimeYieldReference
o-Phenylenediamine and AldehydeMicrowave, Catalyst-free or CatalyzedMinutesHigh nih.gov
2-Aminobenzimidazole and β-Bromo-α,β-unsaturated aldehydeMicrowave, Et3N, MgSO4, DMFNot specifiedHigh nih.gov

This table provides examples of the efficiency of microwave-assisted synthesis for benzimidazole derivatives.

Catalyst-Free Methodologies in Aqueous Media for Benzimidazole Synthesis

The development of synthetic methods that avoid the use of metal catalysts and organic solvents is a major goal of green chemistry. For the synthesis of benzimidazoles, several catalyst-free methodologies in aqueous media have been reported.

These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperature or the use of water as a promoting medium. The reaction of o-phenylenediamines with aldehydes or other carbonyl compounds can proceed in water without the need for an external catalyst, offering an environmentally benign route to the benzimidazole core. While this approach is highly attractive from a green chemistry perspective, its applicability to more complex substrates like those required for this compound needs to be evaluated on a case-by-case basis.

Synthetic Modifications and Derivatization at Key Positions

The structural framework of this compound offers multiple sites for synthetic modification. Researchers have successfully introduced a variety of functional groups at both the benzimidazole and bromopyridine rings, leading to the creation of diverse chemical libraries.

Modification of the Benzimidazole Core

The benzimidazole core, with its reactive nitrogen atom, provides a prime location for substitutions that can significantly alter the molecule's properties.

The secondary amine of the benzimidazole ring is readily amenable to N-alkylation, N-acylation, and N-sulfonylation reactions. N-alkylation is commonly achieved by treating the parent compound with alkyl halides in the presence of a base, such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction introduces alkyl chains, which can be further functionalized. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of N-H in benzimidazoles is well-established.

N-acylation and N-sulfonylation, introducing carbonyl and sulfonyl groups respectively, are also standard transformations for benzimidazoles. These reactions typically employ acyl chlorides or sulfonyl chlorides in the presence of a base. These modifications can influence the electronic properties and conformational flexibility of the molecule.

The benzene (B151609) portion of the benzimidazole core can undergo electrophilic aromatic substitution reactions such as halogenation and nitration. The position of substitution is directed by the existing substituents. For instance, nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole has been shown to be temperature-dependent, yielding different isomers under varying conditions. Halogenation, particularly bromination, can also be achieved using appropriate brominating agents. These reactions introduce functional handles that can be used for further derivatization.

Table 1: Examples of Benzimidazole Core Modifications (General)

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, K2CO3, DMFN-Alkyl-benzimidazole
N-AcylationAcyl chloride, BaseN-Acyl-benzimidazole
N-SulfonylationSulfonyl chloride, BaseN-Sulfonyl-benzimidazole
HalogenationBrominating agentHalo-benzimidazole
NitrationHNO3/H2SO4Nitro-benzimidazole

This table represents general reactions applicable to the benzimidazole core.

Derivatization of the Bromopyridine Moiety

The bromine atom on the pyridine ring is a versatile functional group that serves as a key site for a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

The bromine atom at the 5-position of the pyridine ring is ideally suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromopyridine moiety with boronic acids or their esters in the presence of a palladium catalyst and a base. It is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with a wide range of primary and secondary amines, catalyzed by a palladium-phosphine complex.

Sonogashira Coupling: Terminal alkynes can be coupled with the bromopyridine moiety using a palladium catalyst and a copper(I) co-catalyst, leading to the formation of substituted alkynes.

Stille Coupling: This reaction utilizes organotin reagents to couple with the bromopyridine, offering another route to carbon-carbon bond formation.

Heck Reaction: Alkenes can be coupled to the bromopyridine ring through a palladium-catalyzed reaction, resulting in the formation of substituted alkenes.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on the Bromopyridine Moiety

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingBoronic acid/esterPd catalyst, BaseAryl/Vinyl-substituted pyridine
Buchwald-Hartwig AminationAminePd-phosphine complex, BaseAmino-substituted pyridine
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted pyridine
Stille CouplingOrganotin reagentPd catalystAryl/Vinyl-substituted pyridine
Heck ReactionAlkenePd catalyst, BaseAlkenyl-substituted pyridine

This table outlines common cross-coupling reactions applicable to the bromopyridine moiety.

Under certain conditions, the bromine atom on the electron-deficient pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. This provides a direct method for introducing functionalities like alkoxy, amino, or cyano groups.

Coordination Chemistry and Ligand Design with 1 5 Bromopyridin 2 Yl Benzimidazole Derivatives

Role of Benzimidazole (B57391) Derivatives as N-Donor Ligands

Benzimidazole and its derivatives are a significant class of N-donor ligands in coordination chemistry. Their structure, featuring both a pyridine-type nitrogen in the imidazole (B134444) ring and a pyrrole-type NH group, allows for versatile coordination behavior. These ligands can coordinate to metal ions as neutral molecules or as deprotonated anions, leading to the formation of a wide array of metal complexes with diverse structures and properties.

The inclusion of a pyridyl substituent, as in pyridyl-benzimidazole compounds, introduces an additional nitrogen donor atom, enhancing the ligand's chelating ability. These ligands can act as bidentate or tridentate N-donors, forming stable chelate rings with metal ions. rsc.orgst-andrews.ac.ukrsc.org The electronic and steric properties of the pyridyl and benzimidazole rings can be fine-tuned through the introduction of various substituents, which in turn influences the properties of the resulting metal complexes. The bromine atom in a compound like 1-(5-Bromopyridin-2-yl)benzimidazole would be expected to influence the ligand's electronic properties through its electron-withdrawing inductive effect, potentially affecting the stability and reactivity of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-benzimidazole ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized by various analytical and spectroscopic techniques.

Pyridyl-benzimidazole derivatives readily form complexes with a variety of transition metals. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with substituted benzimidazole ligands have been synthesized and characterized. ekb.egekb.eg The coordination geometry of these complexes is influenced by the nature of the metal ion, the ligand-to-metal ratio, and the presence of counter-anions or solvent molecules. Common geometries observed include tetrahedral, square planar, and octahedral. The specific substitution pattern on the pyridyl and benzimidazole rings plays a crucial role in determining the final structure of the metal complex.

Table 1: Examples of Transition Metal Complexes with Benzimidazole Derivatives

Metal Ion Ligand Observed Geometry Reference
Co(II) 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol Tetrahedral ekb.eg
Ni(II) 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol Tetrahedral ekb.eg
Cu(II) 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol Tetrahedral ekb.eg
Zn(II) 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol Tetrahedral ekb.eg

This table is illustrative and based on related benzimidazole compounds, not the specific subject compound.

The characterization of metal complexes of pyridyl-benzimidazole ligands relies on a combination of spectroscopic methods and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H bonds in the ligand upon coordination to a metal ion can be observed in the IR spectrum, providing evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the structure of diamagnetic complexes in solution. Shifts in the proton and carbon signals of the ligand upon complexation provide insights into the coordination mode. rsc.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the coordination environment.

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

The versatility of pyridyl-benzimidazole ligands allows for the formation of complexes with novel coordination modes and supramolecular structures. The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions can lead to the formation of one-, two-, or three-dimensional networks. The specific isomerism of the pyridyl group (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) and the substitution pattern on the benzimidazole ring are critical factors in directing the self-assembly of these supramolecular architectures.

Exploration of Research Applications of Metal Complexes (e.g., photo stabilizers)

Metal complexes of substituted benzimidazoles have shown promise as photostabilizers for polymers like rigid PVC. ekb.egekb.eg These complexes can enhance the stability of the polymer against photodegradation. The mechanism of stabilization is often attributed to the ability of the metal complex to absorb UV radiation and dissipate the energy through non-destructive pathways. In a study on complexes of 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol with Co(II), Ni(II), Cu(II), and Zn(II), the zinc complex [Zn(BzIm)Cl2] demonstrated the highest efficiency as a photostabilizer for PVC, showing significantly less weight loss upon irradiation compared to unstabilized PVC and even a commercial stabilizer. ekb.egekb.eg The stabilizing efficiency was found to follow the order: [Zn(BzIm)Cl2] > [Ni(BzIm)Cl2] > [Cu(BzIm)Cl2] > [Co(BzIm)Cl2]. ekb.eg

Table 2: Compound Names Mentioned

Compound Name
This compound
4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol
2-(2'-pyridyl)benzimidazole
Platinum(II)
Cobalt(II)
Zinc(II)
Copper(II)
Nickel(II)
Cadmium(II)
Ruthenium(II)

Computational and Theoretical Investigations of 1 5 Bromopyridin 2 Yl Benzimidazole and Derivatives

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) offer a detailed understanding of the electronic and structural characteristics of 1-(5-Bromopyridin-2-yl)benzimidazole and related compounds.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. bohrium.com It is widely used to calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

In a computational study of N-arylated 5-bromo-2-aminobenzimidazole derivatives, which are structurally similar to this compound, DFT calculations were performed to determine their electronic properties. nih.gov For a related compound, N-(5-bromo-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)acetamide , the HOMO and LUMO energies were calculated. The HOMO isodensity was found to be distributed on the benzimidazole (B57391) ring and the attached bromine atom, while the LUMO isodensity was located on the pyridinyl moiety. nih.gov This distribution indicates the regions that are prone to electrophilic and nucleophilic attack, respectively.

The HOMO-LUMO energy gap for a series of related N-arylated 5-bromo-2-aminobenzimidazoles was found to be in the range of 4.25 to 4.69 eV. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov For instance, the derivative with the smallest energy gap (4.25 eV) in the series was identified as the most reactive. nih.gov These findings are crucial for understanding the charge transfer characteristics within the molecule. bohrium.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Structurally Similar Compound.
CompoundEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
N-(5-bromo-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)acetamide-6.02-1.774.25

Topological Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM, Hirshfeld Surfaces)

Topological analysis methods are employed to investigate intermolecular interactions within a crystal structure. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. nih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between atoms. nih.gov The analysis generates two-dimensional fingerprint plots that summarize the different types of intermolecular interactions and their relative contributions to the crystal packing. nih.gov

For various benzimidazole derivatives, Hirshfeld surface analysis has revealed the prevalence of H···H, C···H/H···C, and N···H/H···N contacts as the most significant interactions contributing to the stability of their crystal structures. nih.gov For example, in the crystal structure of 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, H···H interactions accounted for 47.5% of the total Hirshfeld surface. nih.gov The presence of red spots on the dnorm surface, a feature of Hirshfeld analysis, indicates close-contact interactions, such as hydrogen bonds. nih.gov

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzimidazole Derivative.
Interaction TypeContribution (%)
H···H47.5
C···H/H···C27.6
O···H/H···O12.4
N···H/H···N6.1
C···C4.6

Molecular Electrostatic Potential (ESP) Distributions

Molecular Electrostatic Potential (MEP or ESP) maps are useful for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov These maps illustrate the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

In studies of benzimidazole derivatives, MEP maps have shown that the negative potential is generally located over electronegative atoms like nitrogen and oxygen, which possess lone pairs of electrons. Conversely, the positive potential is found around hydrogen atoms. nih.govresearchgate.net This information is vital for understanding how the molecule interacts with other species and for predicting its reactivity in chemical reactions. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for studying the interactions between small molecules and biological macromolecules, as well as for analyzing the conformational behavior and stability of molecules.

Ligand-Biomolecule Interaction Studies (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method helps in understanding the binding mode and affinity of a ligand to a biological target, which is crucial in drug design. ukm.my For benzimidazole derivatives, molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes and receptors. ukm.mylokmanhekim.edu.tr

Docking simulations of benzimidazole compounds into the active sites of proteins like β-ketoacyl-acyl carrier protein synthase III (FabH) and sterol 14α-demethylase (CYP51) have been performed to evaluate their antimicrobial potential. lokmanhekim.edu.tr The results of these studies are often presented in terms of a docking score, which is an estimation of the binding energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov These studies also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. ukm.my

Conformational Analysis and Molecular Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is important as it often corresponds to the bioactive conformation when it interacts with a biological target. The planarity of the benzimidazole ring system is a key structural feature. nih.gov In many crystal structures of benzimidazole derivatives, the fused ring system is observed to be essentially planar. nih.gov

Molecular dynamics (MD) simulations can be employed to study the stability of a ligand-protein complex over time. researchgate.net By simulating the movements of atoms in the system, MD can provide insights into the conformational changes that occur upon ligand binding and the stability of the interactions observed in molecular docking. lokmanhekim.edu.tr Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the MD trajectory to assess the stability of the complex. lokmanhekim.edu.tr For instance, stable RMSD values for a protein-ligand complex during a simulation suggest that the ligand remains stably bound in the active site. lokmanhekim.edu.tr

Exploration of Biological Activities and Mechanisms of Action in Vitro

Anticancer Activity

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a significant area of research, particularly in oncology. A comprehensive search of scientific databases and literature reveals no specific studies investigating the in vitro inhibitory activity of 1-(5-Bromopyridin-2-yl)benzimidazole against any members of the CDK family. While numerous benzimidazole (B57391) derivatives have been synthesized and evaluated as CDK inhibitors, with some showing potent activity, the specific compound has not been identified in these studies. Therefore, no data on its IC50 values, the specific CDKs it may target, or its mechanism of CDK inhibition can be provided.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in both normal physiological processes and pathological conditions such as cancer metastasis and arthritis. Despite the investigation of various heterocyclic compounds as MMP inhibitors, there is no published research specifically detailing the in vitro MMP inhibitory potential of this compound. Consequently, there is no data available regarding its efficacy against different MMPs (e.g., MMP-2, MMP-9) or its inhibitory concentrations (IC50).

Antiviral Activity

General Antiviral Spectrum

The benzimidazole scaffold is a component of several established antiviral drugs, and many of its derivatives have been screened for activity against a wide range of viruses. However, a specific in vitro antiviral profile for this compound has not been reported in the available scientific literature. There are no studies that have included this compound in broad antiviral screening assays against common viral pathogens. As a result, its spectrum of activity, effective concentrations (EC50), and selectivity indices against any particular virus remain undetermined.

Reverse Transcriptase Inhibition

Reverse transcriptase is a critical enzyme for the replication of retroviruses like HIV, making it a key target for antiviral drug development. While various classes of compounds, including some benzimidazole derivatives, have been explored for their ability to inhibit this enzyme, there is no specific research demonstrating or quantifying the in vitro reverse transcriptase inhibitory activity of this compound. Therefore, no data on its potential to interfere with this enzymatic process is available.

Anti-Inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are well-documented, with many compounds showing promise in preclinical studies. These effects are often mediated through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. Nevertheless, a specific investigation into the in vitro anti-inflammatory effects of this compound is absent from the scientific literature. There is no available data on its ability to modulate inflammatory pathways, such as the inhibition of cytokine production (e.g., TNF-α, IL-6) or its effects on inflammatory enzymes.

Anti-Leukemia Activity

There is no published data available from in vitro studies to confirm or deny the anti-leukemia activity of this compound. Research on other substituted benzimidazole compounds has shown that this chemical scaffold can exhibit cytotoxic effects against various cancer cell lines, including leukemia. However, without direct experimental evidence for this compound, its potential efficacy, potency (e.g., IC50 values), and mechanism of action against leukemia cells remain unknown.

Structure Activity Relationship Sar Studies for 1 5 Bromopyridin 2 Yl Benzimidazole Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 1-(5-Bromopyridin-2-yl)benzimidazole derivatives is highly dependent on the nature and position of various substituents on both the benzimidazole (B57391) and pyridine (B92270) rings. researchgate.net These modifications can alter the molecule's electronic properties, steric profile, lipophilicity, and metabolic stability, thereby modulating its interaction with target enzymes or receptors.

The presence of a bromine atom at the C-5 position of the pyridine ring is a defining feature of the parent compound, this compound. Halogen substituents are critical in drug design as they can significantly alter a molecule's physicochemical properties. The bromine atom, in this case, provides unique chemical characteristics that are valuable in medicinal chemistry. nih.gov

Halogenation can influence biological activity in several ways:

Electronic Effects: As an electron-withdrawing group, bromine can modify the electron density of the pyridine ring, affecting its pKa and its ability to participate in hydrogen bonding or other electronic interactions with a biological target.

Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its site of action.

Steric Bulk: The size of the bromine atom can influence the molecule's conformation and how it fits into a binding pocket.

Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor's active site, which can contribute to binding affinity.

Studies on related heterocyclic compounds have shown that the type and position of halogen substituents can have a profound impact on activity. For instance, in one study of pyridine derivatives, a compound with two different halogen groups (chloro and fluoro) exhibited higher activity than a compound with only a single halogen moiety. acs.org This highlights the nuanced role that halogenation plays in modulating the biological profile of a molecule.

SAR studies on related 2-(pyridin-2-yl)-1H-benzimidazole derivatives have demonstrated that modifications to the pyridine ring significantly impact activity. For example, in a series of glucokinase activators, systematic modifications to the pyridine moiety were instrumental in identifying potent compounds. researchgate.net Similarly, studies on antimicrobial agents based on this scaffold found that substitutions on the pyridine ring, such as adding a fluorophenoxy group, resulted in good activity against Gram-positive bacteria. acs.orgindexcopernicus.com

The activity is often dependent on the electronic nature of the substituents. Electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups on the pyridine ring can fine-tune the electronic properties of the entire molecule, thereby optimizing its interaction with the target. nih.govnih.gov

Substitutions on the benzimidazole ring itself are a cornerstone of the SAR for this class of compounds. The N-1, C-2, C-5, and C-6 positions are common points of modification that greatly influence biological activity. researchgate.net

N-1 Position: The N-1 position is occupied by the 5-bromopyridin-2-yl group in the parent compound. As discussed, this group is critical. Other substitutions at this position, such as a benzyl group, have been shown to increase activity in certain contexts. researchgate.net The nature of the aryl or heteroaryl group at N-1 dictates the molecule's three-dimensional shape and interaction profile.

C-2 Position: The C-2 position is one of the most frequently modified sites. Introducing different substituents here can lead to a wide range of biological activities. For instance, SAR studies on anti-inflammatory benzimidazoles show that substituting the C-2 position with a diarylamine group can result in bradykinin receptor antagonism. researchgate.net In another example, 2-phenyl-substituted benzimidazoles showed potential for COX and 5-lipoxygenase inhibition. The flexibility of substitution at the C-2 position allows for the optimization of potency and selectivity against various targets. researchgate.net

C-5 and C-6 Positions: Modifications at the C-5 and C-6 positions of the benzimidazole ring also play a significant role. These positions are part of the fused benzene (B151609) ring, and substituents here can influence electronic distribution and lipophilicity. For example, the introduction of a 5-sulfonyl moiety has been shown to yield compounds with CB2-receptor agonist activity. In antiviral research, 5,6-dichloro substitution has been a key feature of potent benzimidazole derivatives. researchgate.net

The following table summarizes the observed effects of substitutions on the benzimidazole ring from various studies on related derivatives.

Position of SubstitutionSubstituent Type/GroupObserved Impact on Biological ActivityReference
N-1Benzyl GroupIncreased activity in some series. researchgate.net
C-2Phenyl GroupShowed COX and 5-lipoxygenase inhibition.
C-2DiarylamineResulted in bradykinin receptor antagonism. researchgate.net
C-2Trifluoromethyl GroupDemonstrated antiprotozoal activity. acs.org
C-5Sulfonyl GroupConferred CB2-receptor agonist activity.
C-5 / C-6Dichloro GroupsKey feature for potent antiviral agents. researchgate.net

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical determinant of biological activity. For N-aryl benzimidazoles like this compound, a key stereochemical feature to consider is atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, in this case, the N-C bond connecting the benzimidazole and pyridine rings. nih.govacs.org This restricted rotation creates a form of axial chirality, resulting in distinct, non-superimposable isomers (enantiomers) that can be stable and separable. nih.gov

The significance of this phenomenon has been demonstrated in studies of ortho-substituted 1-phenylbenzimidazoles. Researchers synthesized and separated these atropisomers and found that they exhibited different potencies in biological assays. nih.gov Specifically, the (+)-atropisomers showed a stronger effect on microtubule organization and were more effective at inducing apoptosis in cancer cells. nih.gov This differential activity underscores that the specific three-dimensional architecture conferred by axial chirality can lead to more specific and potent interactions with a biological target. nih.gov

Beyond atropisomerism, the introduction of traditional chiral centers into benzimidazole derivatives has also been shown to be important. For example, in the development of 2-(pyridin-2-yl)-1H-benzimidazole derivatives as glucokinase activators, a potent and metabolically stable compound was identified as a single enantiomer, designated 16p(R). researchgate.net This indicates that one enantiomer was significantly more active than the other, a common principle in pharmacology where biological targets are themselves chiral. The vigorous research into chiral benzimidazoles highlights their utility in stereoselective processes. epa.gov

Pharmacophore Modeling in SAR Analysis

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a response. This approach is invaluable for understanding the SAR of a compound series and for designing new, more potent molecules.

For benzimidazole derivatives, pharmacophore models have been successfully developed to explain their activity against various targets. nih.gov A notable example is the development of a 3D-QSAR (Quantitative Structure-Activity Relationship) model for a series of 48 benzimidazole-based agonists of the Farnesoid X receptor (FXR).

In this study, several pharmacophore hypotheses were generated. The best model, designated HHHRR, consisted of five key features:

Three Hydrophobic Features (H): These regions indicate where bulky, non-polar groups are favorable for activity, likely interacting with hydrophobic pockets in the receptor.

Two Aromatic Rings (R): These features correspond to the aromatic systems of the benzimidazole and its substituents, which are crucial for π-π stacking or other aromatic interactions.

This HHHRR model yielded a robust 3D-QSAR with high statistical significance and predictive power. Molecular docking simulations further confirmed that the key features of the pharmacophore aligned with important binding interactions in the active site of the FXR protein. Such models allow researchers to visualize the SAR, understand why certain substitutions increase or decrease activity, and rationally design new derivatives with improved potency by ensuring they fit the identified pharmacophore.

Advanced Spectroscopic and Crystallographic Characterization Techniques and Their Contributions to Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. For 1-(5-Bromopyridin-2-yl)benzimidazole, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on both the benzimidazole (B57391) and bromopyridine rings. The chemical shifts (δ, measured in ppm) would indicate their electronic environment, while the splitting patterns (e.g., singlet, doublet, triplet) would reveal the number of adjacent protons, a phenomenon known as spin-spin coupling. Integration of the signals would confirm the number of protons corresponding to each signal.

¹³C NMR Spectroscopy Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. For instance, carbons in the aromatic rings would appear in a characteristic downfield region. This technique is crucial for confirming the carbon skeleton of the molecule.

A comprehensive analysis of both ¹H and ¹³C NMR data would allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the synthesized structure of this compound.

Mass Spectrometry (MS) for Compound Identification and Purity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, a high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion. This experimental value can be compared to the calculated theoretical mass based on the molecular formula (C₁₂H₈BrN₃) to confirm the elemental composition with high accuracy. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks separated by two mass units (M+ and M+2).

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques could be used to generate ions. The resulting mass spectrum would not only show the molecular ion but also fragment ions, which are formed by the breakdown of the parent molecule. The analysis of these fragmentation patterns can offer valuable insights into the compound's structure and connectivity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. This technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups within its structure. Key expected vibrations would include:

C-H stretching vibrations for the aromatic protons on the benzimidazole and pyridine (B92270) rings, typically appearing above 3000 cm⁻¹.

C=N and C=C stretching vibrations within the aromatic and imidazole (B134444) rings, which would be observed in the 1600-1400 cm⁻¹ region.

C-N stretching vibrations , characteristic of the imidazole ring and the bond connecting the two heterocyclic systems.

C-Br stretching vibration , which would appear in the fingerprint region at lower wavenumbers.

The absence of certain bands, such as a broad N-H stretch (around 3300 cm⁻¹), would confirm the substitution at the N-1 position of the benzimidazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated, which can be mathematically analyzed to produce a detailed model of the molecular structure.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Confirmation of the molecular connectivity , unequivocally establishing the bonding arrangement.

Precise bond lengths and bond angles , offering insight into the geometry of the molecule.

Torsional angles , which describe the conformation of the molecule and the relative orientation of the benzimidazole and bromopyridine rings.

Intermolecular interactions in the crystal lattice, such as π-π stacking or other non-covalent interactions, which govern the packing of the molecules in the solid state.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Research Prospects and Future Directions

Design and Synthesis of Novel Analogs with Enhanced Specificity

The development of new chemical entities often begins with the synthesis of analogs to explore the structure-activity relationship (SAR). For a compound like 1-(5-Bromopyridin-2-yl)benzimidazole, future synthetic efforts could involve modifications at several key positions. Researchers might explore:

Substitution on the Benzimidazole (B57391) Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) on the benzene (B151609) portion of the benzimidazole core could modulate the compound's electronic properties and its ability to interact with biological targets.

Modification of the Pyridine (B92270) Ring: The bromine atom on the pyridine ring is a key site for modification. It could be replaced with other halogens or used as a handle for cross-coupling reactions to introduce a variety of substituents, potentially enhancing target specificity and potency.

Alterations at the N-1 Position: The linkage between the pyridine and benzimidazole rings could be modified, although this would create a different core structure.

These synthetic strategies are standard in medicinal chemistry for optimizing lead compounds into drug candidates with improved efficacy and reduced off-target effects. scilit.comnih.gov

Expanding the Scope of Biological Target Identification and Mechanistic Understanding

Without experimental data, identifying the biological targets of this compound is not possible. However, based on the activities of other substituted benzimidazoles, a range of potential targets could be hypothesized for future investigation. Benzimidazole derivatives have been shown to target enzymes like cyclooxygenases (COX), tubulin, and various kinases. researchgate.netresearchgate.net

Future research would necessitate a comprehensive screening of the compound against various cell lines and biochemical assays to identify its biological activity. Once an activity is confirmed, further studies would be required to elucidate the mechanism of action, which involves identifying the specific protein or pathway the compound modulates to exert its effect. researchgate.net

Advanced Computational Approaches in Rational Compound Design

Computational chemistry plays a vital role in modern drug discovery by predicting how a molecule might interact with a biological target. nih.govbohrium.com If a biological target for this compound were identified, computational tools could be employed to:

Molecular Docking: Simulate the binding of the compound to the active site of a target protein to predict its binding affinity and orientation. This can provide insights into the key interactions driving its biological activity.

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the compound-protein complex over time, providing a more detailed understanding of the stability of the interaction. nih.gov

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs, helping to guide the design of molecules with better drug-like properties. bohrium.com

These computational approaches would be instrumental in rationally designing novel analogs with improved potency and pharmacokinetic profiles. nih.gov

Exploration of Diverse Non-Biological Applications

While the primary focus of benzimidazole research is in medicine, some derivatives have found applications in materials science. For instance, certain benzimidazole derivatives have been investigated for their non-linear optical (NLO) properties, which are useful in telecommunications and optical information processing. Computational studies, such as Density Functional Theory (DFT), are often used to predict these properties. nih.gov The specific structure of this compound, with its combination of electron-rich and electron-deficient aromatic rings, could potentially lend itself to such applications, but this would require dedicated experimental and theoretical investigation.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(5-Bromopyridin-2-yl)benzimidazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling reactions between 5-bromopyridine-2-amine and benzimidazole precursors. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloro-5-bromopyridine with benzimidazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate C–N bond formation .
  • Catalytic cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination to improve regioselectivity and yield .
    Optimization Strategies :
  • Varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos) to enhance reaction efficiency.
  • Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to balance reaction rate and byproduct formation .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the benzimidazole core (δ 7.2–8.5 ppm for aromatic protons) and the 5-bromopyridine moiety (distinct splitting patterns due to bromine’s electronegativity) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (²⁷Br/⁸¹Br) .
  • HPLC-PDA : Monitor purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How can X-ray crystallography and computational tools like SHELXL resolve ambiguities in the crystal structure of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in methanol/water mixtures .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .
  • Refinement with SHELXL :
    • Apply restraints for disordered bromine atoms and anisotropic displacement parameters .
    • Validate hydrogen bonding (N–H⋯Br) and π-π stacking interactions using Mercury’s void analysis module .
      Challenges :
  • Handling twinned crystals or low-resolution data by applying twin-law matrices in SHELX .
  • Resolving thermal motion artifacts via TLS parameterization .

Advanced: What approaches are used to analyze structure-activity relationships (SAR) of this compound derivatives in anticancer research?

Methodological Answer:

  • Derivative Synthesis :
    • Introduce substituents (e.g., methyl, methoxy, or thiophene groups) at the benzimidazole N1 or pyridine C5 positions .
    • Assess steric/electronic effects on target binding .
  • Biological Assays :
    • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays; report IC₅₀ values (e.g., 3 μM for leukemic cells) .
    • Mechanistic Studies :
  • Fluorescence polarization to measure DNA topoisomerase inhibition .
  • Molecular docking (AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR) .
    Key Findings :
  • Bromine at pyridine C5 enhances hydrophobicity, improving membrane permeability .
  • Substitution at benzimidazole N1 with electron-withdrawing groups increases apoptosis induction .

Advanced: How can researchers resolve contradictory data in literature regarding the biological activity of benzimidazole derivatives?

Methodological Answer:

  • Standardized Assay Protocols :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
    • Validate results with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Reprodubility :
    • Replicate synthesis (e.g., via reported Pd-catalyzed routes) and characterize intermediates rigorously .
    • Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies .
  • Meta-Analysis :
    • Cross-reference crystallographic data (CCDC entries) to confirm structural consistency .
    • Use cheminformatics platforms (e.g., Schrodinger Suite) to correlate substituent effects with activity trends .

Basic: What are the key considerations for designing stable formulations of this compound in pharmacological studies?

Methodological Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
    • Micellar encapsulation with poloxamers for intravenous delivery .
  • Stability Testing :
    • Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .
    • Protect from light to prevent bromine-mediated photolysis .

Advanced: How does halogen bonding involving the bromine atom influence the supramolecular assembly of this compound?

Methodological Answer:

  • Crystallographic Analysis :
    • Identify Type-II Br⋯N interactions (3.2–3.5 Å) using Mercury’s interaction maps .
    • Compare packing motifs with non-brominated analogues to assess halogen bonding’s role .
  • Computational Modeling :
    • Calculate electrostatic potential surfaces (Gaussian 09) to visualize σ-hole regions on bromine .
    • Simulate lattice energies (DFT-D3) to quantify halogen bonding’s contribution to crystal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.